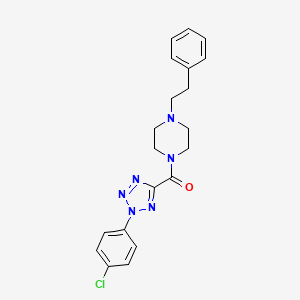

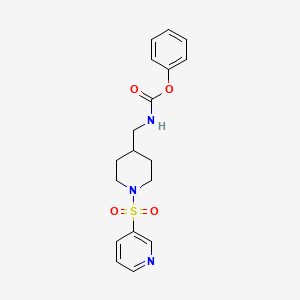

Phenyl ((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of ongoing research . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications

Aurora Kinase Inhibition in Cancer Treatment

Phenyl carbamate derivatives are being explored for their potential in cancer therapy, particularly through the inhibition of Aurora kinases. These enzymes are crucial in cell division, and their inhibition can halt the proliferation of cancer cells. For example, a compound similar in structure to Phenyl ((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)carbamate has been identified to inhibit Aurora A kinase, suggesting its potential utility in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Glycine Transporter 1 Inhibition

Phenyl carbamate derivatives have also shown potential in modulating neurotransmitter activity in the brain. One such compound demonstrated potent inhibitory activity against Glycine Transporter 1 (GlyT1), potentially offering therapeutic benefits for central nervous system disorders (Yamamoto et al., 2016).

Anti-angiogenic Properties

Certain phenyl carbamate derivatives have displayed significant anti-angiogenic and DNA cleavage activities, indicating potential as anticancer agents. These compounds effectively blocked blood vessel formation in vivo and showed promising DNA interaction characteristics (Kambappa et al., 2017).

Nucleophilic Catalysis in Hydrolysis Reactions

Research into the alkaline hydrolysis of phenyl N-methyl-N-(2-pyridyl)carbamates has revealed insights into the catalysis mechanisms, offering broader implications for understanding chemical reaction pathways and designing more effective catalysts (Silva et al., 2015).

Fatty Acid Amide Hydrolase Inhibition

Phenyl carbamate derivatives were investigated for their ability to inhibit the enzyme fatty acid amide hydrolase (FAAH), which plays a role in endocannabinoid metabolism. This inhibition suggests potential applications in treating conditions related to endocannabinoid system dysregulation (Dahlhaus et al., 2017).

properties

IUPAC Name |

phenyl N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c22-18(25-16-5-2-1-3-6-16)20-13-15-8-11-21(12-9-15)26(23,24)17-7-4-10-19-14-17/h1-7,10,14-15H,8-9,11-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGMIHLQAKJDQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)OC2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2802677.png)

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide](/img/structure/B2802680.png)

![6-Cyclopentyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2802682.png)

![3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one](/img/structure/B2802685.png)

![3-benzyl-8-(3-chloro-4-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2802690.png)

![N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)

![Potassium 4-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B2802693.png)